Product packaging for (1-methyl-1H-imidazol-4-yl)acetate(Cat. No.:)

(1-methyl-1H-imidazol-4-yl)acetate

Cat. No.: B1257763
M. Wt: 139.13 g/mol
InChI Key: ZHCKPJGJQOPTLB-UHFFFAOYSA-M
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Description

Contextualization within Imidazole (B134444) Chemistry and Heterocyclic Compounds

Heterocyclic compounds, which feature a ring structure containing at least two different elements, are fundamental to organic and medicinal chemistry. neu.edu.tr Among these, the imidazoles represent a particularly important class of five-membered diazoles, characterized by a planar ring with three carbon and two nitrogen atoms. researchgate.netwikipedia.org The imidazole ring system is a core component of many crucial biological molecules, including the amino acid histidine and the related hormone histamine (B1213489). wikipedia.org

Imidazole itself is an amphoteric molecule, capable of acting as both an acid and a base. wikipedia.org This property, along with the potential for substitution at various positions on the ring, gives rise to a vast family of imidazole derivatives with diverse chemical and biological activities. neu.edu.tr These derivatives are explored for a wide spectrum of pharmacological applications, including antifungal, antibacterial, and anticancer research. neu.edu.trmdpi.com (1-methyl-1H-imidazol-4-yl)acetate fits within this chemical family as an acetate (B1210297) ester derivative of a methylated imidazole, specifically sharing the 1,3-C₃N₂ ring structure. wikipedia.orgnih.gov

Academic Significance and Research Trajectories of this compound

The primary academic significance of this compound stems from its identity as the conjugate base of 1-methyl-4-imidazoleacetic acid (MIMA). nih.gov MIMA is a major and stable metabolite of histamine, produced through the oxidation of N-methylhistamine. caymanchem.com Consequently, research trajectories involving this compound are intrinsically linked to the study of histamine metabolism.

The principal research focus is the quantification of its parent acid, MIMA, in biological fluids. Urinary levels of MIMA are a key biomarker used to evaluate systemic histamine secretion. caymanchem.com This has direct applications in clinical diagnostics, particularly for conditions involving mast cell activation, such as systemic mastocytosis. caymanchem.com Therefore, while the acetate form is chemically relevant, the academic and clinical research predominantly centers on the corresponding carboxylic acid as an indicator of physiological and pathological states. Research also extends to the synthesis of related imidazole-acetic acid derivatives, which serve as key intermediates in the preparation of other compounds, such as zoledronic acid. nih.govajgreenchem.com

Overview of Key Academic Research Disciplines Applied to this compound

The study of this compound and its parent acid involves several key academic disciplines:

Medicinal and Clinical Chemistry: This is the most prominent field, focusing on the role of 1-methyl-4-imidazoleacetic acid as a biomarker for histamine release. caymanchem.com Research in this area investigates the correlation between MIMA levels and disease states like systemic mastocytosis, providing valuable diagnostic insights. caymanchem.com

Analytical Chemistry: The development of sensitive and accurate methods for detecting and quantifying MIMA in urine and other biological samples is a critical area of research. These efforts are essential for its application as a reliable clinical biomarker.

Synthetic Organic Chemistry: This discipline focuses on the creation of imidazole derivatives. While direct synthesis of this compound is not a major focus, the synthesis of its parent acid and other related imidazole-acetic acids are of interest as intermediates for creating more complex molecules with potential therapeutic applications. nih.govajgreenchem.comorganic-chemistry.org

Biochemistry: Research in this area elucidates the metabolic pathways of histamine, detailing the enzymatic processes that lead to the formation of 1-methyl-4-imidazoleacetic acid from N-methylhistamine. caymanchem.com

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes the key computed properties of the compound.

PropertyValueSource
Molecular Formula C₆H₇N₂O₂⁻ nih.gov
Molecular Weight 139.13 g/mol nih.gov
Exact Mass 139.050752470 Da nih.gov
Topological Polar Surface Area 58 Ų nih.gov
Formal Charge -1 nih.gov
IUPAC Name 2-(1-methylimidazol-4-yl)acetate nih.gov

Table 2: Summary of Key Research Findings and Applications This table highlights the main areas of academic investigation related to the compound and its parent acid.

Research AreaKey Findings and ApplicationsRelevant Disciplines
Histamine Metabolism 1-methyl-4-imidazoleacetic acid (the parent acid) is a major, stable metabolite of histamine. caymanchem.comBiochemistry, Medicinal Chemistry
Clinical Diagnostics Urinary levels of the parent acid are measured as a key biomarker for systemic histamine secretion and are used in the diagnosis of systemic mastocytosis. caymanchem.comClinical Chemistry, Analytical Chemistry
Chemical Synthesis Related imidazole-acetic acid structures are synthesized as key intermediates for pharmaceuticals like zoledronic acid. nih.govajgreenchem.comSynthetic Organic Chemistry

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N2O2- B1257763 (1-methyl-1H-imidazol-4-yl)acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7N2O2-

Molecular Weight

139.13 g/mol

IUPAC Name

2-(1-methylimidazol-4-yl)acetate

InChI

InChI=1S/C6H8N2O2/c1-8-3-5(7-4-8)2-6(9)10/h3-4H,2H2,1H3,(H,9,10)/p-1

InChI Key

ZHCKPJGJQOPTLB-UHFFFAOYSA-M

Canonical SMILES

CN1C=C(N=C1)CC(=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 1 Methyl 1h Imidazol 4 Yl Acetate and Its Analogs

Strategies for the Construction of the 1-Methylimidazole (B24206) Core

Multi-component Reactions and Cyclization Protocols for Imidazoles

Multi-component reactions (MCRs) offer an efficient pathway to synthesize highly substituted imidazoles in a single step from simple starting materials. organic-chemistry.orgbohrium.com These reactions are advantageous as they reduce the number of synthetic steps, saving time and resources. bohrium.com A common approach is the one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and ammonium (B1175870) acetate (B1210297). organic-chemistry.orgresearchgate.net For instance, the reaction of benzil, an aldehyde, and ammonium acetate can yield 2,4,5-triarylimidazoles. researchgate.net The use of microwave irradiation in these reactions can lead to faster reaction times and improved yields. researchgate.net

Cyclization protocols are also fundamental to imidazole (B134444) synthesis. The Van Leusen imidazole synthesis, for example, utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine to form the imidazole ring. organic-chemistry.org This method can be performed as a three-component reaction where the aldimine is generated in situ from an aldehyde and an amine. organic-chemistry.org Another historical method, the Debus synthesis, first reported in 1858, involves the reaction of glyoxal, formaldehyde, and ammonia (B1221849) to form imidazole itself. neu.edu.tr

Regioselective Synthetic Approaches for Imidazole Substitution

Achieving the desired substitution pattern on the imidazole ring is crucial for synthesizing specific isomers like (1-methyl-1H-imidazol-4-yl)acetate. Regioselective synthesis of 1,4-disubstituted imidazoles can be challenging due to the potential for forming mixtures of isomers. psu.edu

One effective strategy involves a double aminomethylenation of a glycine (B1666218) derivative to form a 2-azabuta-1,3-diene. Subsequent addition of an amine nucleophile leads to a transamination and cyclization, yielding the desired 1,4-disubstituted imidazole with high regioselectivity. psu.edursc.org This method is notable for its tolerance of a wide range of N-substituents. psu.edursc.org Other approaches may involve the alkylation of a pre-existing 4-substituted imidazole, though this can sometimes lead to poor regioselectivity. psu.edu An alternative is the regioselective protection of 4-substituted imidazoles, followed by alkylation and deprotection. researchgate.net

Catalytic Methods in Imidazole Synthesis (e.g., Copper, Nickel, Zinc Catalysis)

Transition metal catalysis plays a significant role in modern imidazole synthesis, offering efficient and selective routes to a variety of derivatives. asianpubs.orgnih.gov Copper, nickel, and zinc are among the most commonly used metals. mdpi.comnih.gov

Copper catalysts are particularly versatile and have been employed in various imidazole syntheses. beilstein-journals.orgacs.org For example, copper(I) iodide (CuI) can catalyze the N-arylation of imidazole with aryl iodides. nih.gov Copper-catalyzed multicomponent reactions have also been developed, such as the synthesis of tetrasubstituted imidazoles from a benzyl, an aldehyde, prop-2-ynylamine, and ammonium acetate using copper ferrite (B1171679) nanoparticles (CuFe₂O₄NPs) as the catalyst. nih.gov Copper(II) complexes have also been shown to be effective catalysts in the synthesis of imidazole derivatives. nih.gov

Nickel catalysts, such as Schiff's base nickel complexes, have been used in the microwave-assisted one-pot synthesis of 2,4,5-trisubstituted imidazoles from aldehydes, benzil, and ammonium acetate, with the advantage of catalyst reusability. organic-chemistry.org Zinc-based catalysts, like the low-melting mixture of urea (B33335) and zinc chloride (ZnCl₂), can efficiently catalyze the formation of triaryl-1H-imidazoles. organic-chemistry.org This eutectic solvent system can also be reused multiple times without a significant loss of activity. organic-chemistry.org

Table 1: Comparison of Catalytic Methods in Imidazole Synthesis

Catalyst System Reactants Product Type Key Advantages
CuI / K₃PO₄ Imidazole, Aryl Iodide N-arylimidazoles Quantitative yields. nih.gov
CuFe₂O₄NPs Benzyl, Aldehyde, Prop-2-ynylamine, Ammonium Acetate Tetrasubstituted Imidazoles Heterogeneous catalyst. nih.gov
Schiff's Base Nickel Complex Aldehyde, Benzil, Ammonium Acetate 2,4,5-Trisubstituted Imidazoles Microwave-assisted, reusable catalyst. organic-chemistry.org

Esterification and Functionalization of the Acetate Moiety of this compound

The introduction of the acetate group at the N-1 position of the imidazole ring is a key step in the synthesis of the target molecule. This is typically achieved through N-alkylation of the corresponding imidazole precursor. For instance, imidazole can be reacted with an alkyl chloroacetate (B1199739), such as tert-butyl chloroacetate, in the presence of a base like potassium carbonate to yield the imidazol-1-yl-acetate ester. ajgreenchem.comnih.gov

The esterification of a pre-existing imidazole-4-acetic acid derivative is another viable route. The classic Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, can be employed. chemguide.co.uk The reaction is reversible, and the ester is often distilled off as it forms to drive the equilibrium towards the product. chemguide.co.uk

Once the acetate moiety is in place, the ester group can be further functionalized. Hydrolysis of the ester back to the carboxylic acid can be achieved under acidic or basic conditions. The resulting carboxylic acid can then be converted to other functional groups, such as amides, through standard peptide coupling reactions. The methylene (B1212753) group of the acetate moiety also offers a site for potential functionalization, although this is generally less common.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of imidazoles is an area of growing interest, aiming to reduce the environmental impact of chemical processes. researchgate.netasianpubs.org This includes the use of environmentally benign solvents, catalysts, and energy sources.

Solvent-Free Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. nih.gov Several solvent-free methods for the synthesis of imidazole derivatives have been developed. asianpubs.orgresearchgate.netacs.org These reactions are often carried out by heating a mixture of the neat reactants, sometimes with the aid of a solid-supported catalyst or under microwave irradiation. researchgate.netnih.gov

For example, a one-pot synthesis of imidazole derivatives can be achieved under solvent-free conditions by reacting o-phenylenediamines with aldehydes. asianpubs.org This method offers advantages such as high yields, mild reaction conditions, and a simple experimental setup. asianpubs.orgresearchgate.net The synthesis of imidazol-1-yl-acetic acid tert-butyl ester has also been reported under solvent-free conditions by reacting imidazole with tert-butyl chloroacetate in the presence of powdered potassium carbonate. ajgreenchem.com Microwave-assisted solvent-free synthesis has also proven effective for the rapid and efficient formation of various imidazole derivatives. nih.gov

Table 2: Mentioned Compounds

Compound Name
This compound
1-methylimidazole
Acetic acid
Aldehyde
Alpidem
Amine
Aminoethylpiperazine
Ammonium acetate
Ammonium carbonate
Ammonium metatungstate
Anilines
Benzaldehyde
Benzil
Benzoin
Benzoylphenylacetylene
Benzyl
Benzyl chloroacetate
Biotin
Bromoacetophenone
Cimetidine
Citric acid
Copper ferrite
Copper(I) iodide
Copper(II) chloride
Dacarbazine
Diaminomaleonitrile
Dichloromethane
Diethoxyphenylphosphine
Dimethylformamide (DMF)
Ethanol (B145695)
Ethanoic acid
Ethyl acetoacetate
Ethyl ethanoate
Formaldehyde
Fumaric acid
Glycine
Glyoxal
Guanine
Histamine (B1213489)
Histidine
Hydrochloric acid
Imidazole
Imidazole-4,5-dicarboxylic acid
Imidazole-4-carboxylic acid
Imidazol-1-yl-acetic acid
Imidazol-1-yl-acetic acid hydrochloride
Imidazol-1-yl-acetic acid tert-butyl ester
Isobutanal
Isoprene
Malic acid
Malonic acid
Malononitrile
Methanol (B129727)
Methyl chloroacetate
Methyl oleate
Metronidazole
Nickel
Olmesartan
o-Phenylenediamine
Phenyl glycidyl (B131873) ether
Potassium carbonate
Potassium iodide
Prop-2-ynylamine
Pyridine (B92270)
Pyrrole-imidazole polyamides
Selenium dioxide
Sodium azide
Sodium hydroxide
Sodium methoxide
Succinic acid
Sulfuric acid
Tartaric acid
tert-Butyl chloroacetate
Tetrabutylammonium bromide
Titanium chloride
Toluene
Tosylmethyl isocyanide (TosMIC)
Trimethyl orthoformate
Urea
Urotropine
Vanillin
Vinyl azides
Water
Zinc
Zinc chloride

Microwave-Assisted and Flow Chemistry Techniques

The synthesis of substituted imidazoles, including analogs of this compound, has been significantly advanced by the adoption of modern techniques such as microwave-assisted synthesis and flow chemistry. These methods offer considerable advantages over traditional batch processing, including accelerated reaction times, improved yields, enhanced safety profiles, and greater potential for automation and scalability.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for the rapid synthesis of complex heterocyclic structures like imidazoles. nih.govnih.gov This technique utilizes microwave energy to heat reactions directly and efficiently, often leading to a dramatic reduction in reaction times from hours to minutes and an improvement in product yields.

In the context of imidazole synthesis, microwave-assisted protocols have been successfully applied to multicomponent reactions. For instance, a one-pot, sequential two-step synthesis of novel imidazo[1,2-a]pyrimidine-containing imidazole derivatives was achieved under microwave irradiation (200 W) at 100°C. nih.gov This method, using ethanol as a green solvent, provided moderate to good yields (46%-80%) within 60-80 minutes. nih.gov

Another key application is the synthesis of imidazole-4-carboxylates, which are structurally related to this compound. A one-pot multicomponent procedure involving the microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides has been developed. nih.gov In this method, a mixture of a 1,2-diaza-1,3-diene, a primary amine, and an aldehyde in acetonitrile (B52724) is heated under microwave irradiation at 150°C for 20 minutes to afford diversely functionalized imidazole-4-carboxylates in good yields. nih.gov The ability to modulate substituents at various positions of the imidazole ring highlights the versatility of this approach. nih.gov

Interactive Data Table: Microwave-Assisted Synthesis of Imidazole Analogs

Product Type Key Reactants Conditions Time Yield Reference
Imidazo[1,2-a]pyrimidine Imidazoles Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary Amines, Ammonium Acetate Microwave (200W), 100°C, Ethanol 60-80 min 46-80% nih.gov
3-Alkyl/Aryl-imidazole-4-carboxylates 1,2-Diaza-1,3-dienes, Primary Amines, Aldehydes Microwave, 150°C, Acetonitrile 20 min Good nih.gov

Flow Chemistry Techniques

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers precise control over reaction parameters and enables the safe use of reactive intermediates. thieme-connect.dethieme-connect.de This methodology is particularly advantageous for the development and scale-up of synthetic processes. researchgate.net

The synthesis of radiolabeled imidazole analogs for applications such as hypoxia imaging has been successfully accomplished using microfluidic systems, a form of flow chemistry. For example, the synthesis of [¹⁸F]F-HX4, a molecule containing a 2-nitro-1H-imidazolyl moiety, was achieved with a decay-corrected radiochemical yield of 48±4% in a total time of 40 minutes, including purification. researchgate.net This demonstrates the speed and efficiency of flow chemistry for producing complex molecules.

For non-radiolabeled intermediates, continuous plug flow reactors (PFRs) have been employed to develop scalable syntheses of 1H-4-substituted imidazoles. researchgate.net These systems allow for rapid optimization and can be scaled up linearly from the lab to a pilot plant. researchgate.net The use of PFRs can enable chemistry that is challenging to perform in traditional batch reactors, offering a significant advantage in process development. researchgate.net

Scale-Up Considerations and Process Chemistry for Academic Production of this compound

The transition from a bench-scale synthesis to a larger, academic-level production of this compound requires careful consideration of process chemistry and scale-up strategies. While direct scale-up reports for this specific compound are not prevalent, insights can be drawn from the process development of structurally similar 1H-4-substituted imidazole intermediates. researchgate.net Continuous flow chemistry, in particular, presents a robust platform for academic scale-up. researchgate.net

First-Generation vs. Second-Generation Process Development

A typical approach to scale-up involves an initial (first-generation) process that prioritizes speed to deliver material, followed by a more efficient (second-generation) process optimized for long-term production.

First-Generation Approach: The primary goal is the rapid production of a target quantity of the compound. For a key 1H-4-substituted imidazole intermediate, a challenging cyclization reaction was successfully scaled in a plug flow reactor (PFR) under Good Manufacturing Practice (GMP) conditions to produce 29 kg of material. researchgate.net This highlights the capability of flow chemistry to rapidly move from lab-scale research to pilot-scale production, a significant advantage in academic settings where resources may be limited. researchgate.net The material produced via the continuous process can then be further manipulated in standard batch equipment. researchgate.net

Second-Generation Approach: After the initial demand is met, a more efficient and optimized synthesis is often developed. In the case of the imidazole intermediate, a second-generation route was designed that was more efficient. researchgate.net The optimization of this new route was accelerated by using PFRs equipped with automated sampling, dilution, and analytical analysis. This data-rich approach allows for rapid fine-tuning of reaction conditions. This work culminated in kilogram-scale demonstration runs, showcasing the potential for producing metric-ton quantities per year from a system with a small laboratory footprint. researchgate.net

Key Advantages of Flow Chemistry for Academic Scale-Up:

Enhanced Safety: Flow reactors handle only small volumes of the reaction mixture at any given time, minimizing the risks associated with exothermic reactions or unstable intermediates. thieme-connect.de

Precise Control: Parameters such as temperature, pressure, and residence time are controlled with high precision, leading to better reproducibility and potentially higher purity profiles.

Rapid Optimization: Automated flow systems can perform numerous experiments with varying conditions in a short period, drastically accelerating the optimization phase. researchgate.net

Linear Scalability: Unlike batch reactors, which can present significant heat and mass transfer challenges upon scale-up, the performance of a PFR can often be scaled up predictably by running the reactor for a longer duration or by using a larger reactor with similar geometry. researchgate.net

Interactive Data Table: Comparison of Scale-Up Approaches for a 1H-4-Substituted Imidazole Intermediate

Feature First-Generation Approach Second-Generation Approach Reference
Primary Goal Speed to material delivery Process efficiency and optimization researchgate.net
Methodology Rapid scale-up of initial route in a PFR Development of a new, more efficient route researchgate.net
Key Technology Pilot-scale PFR under GMP conditions Lab-scale PFR with automated sampling and analysis researchgate.net
Outcome 29 kg of protected product 1 kg demonstration runs; potential for 1-2 MT/year researchgate.net

By leveraging these advanced synthetic and process chemistry principles, the academic production of this compound can be approached in a more efficient, safer, and scalable manner than what is achievable through traditional batch methods alone.

A comprehensive review of available scientific literature and chemical databases indicates that detailed, publicly accessible research data concerning the advanced structural characterization of This compound is exceptionally limited. While the existence of this compound is noted in chemical catalogs, in-depth studies corresponding to the specific sections and subsections requested for the article could not be located.

As a result, the generation of a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not feasible at this time. The requisite experimental data and detailed research findings for the following analytical techniques, as they pertain specifically to this compound, are not available in the searched resources:

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: No published studies detailing 2D-NMR (COSY, HSQC, HMBC), Solid-State NMR analyses, or comprehensive chemical shift assignments for this compound were found.

Vibrational Spectroscopy: Specific FT-IR and Raman spectroscopic studies focused on the conformational and functional group analysis of this compound are not present in the available literature.

High-Resolution Mass Spectrometry (HRMS): While mass spectrometry data may exist for identification purposes, detailed studies on the high-resolution mass spectrometry and the elucidation of specific fragmentation pathways for this compound could not be retrieved.

X-ray Crystallography and Solid-State Structure: There is no evidence of a published crystal structure for this compound. Consequently, information regarding its crystal packing, intermolecular interactions, and potential polymorphism is unavailable.

To provide a scientifically accurate and verifiable article, these specific research findings are essential. Without access to primary or secondary sources containing this data, creating content for the requested outline would fall outside the required standards of accuracy and detail. Therefore, the article on the "Advanced Structural Characterization and Theoretical Investigations of this compound" cannot be generated as instructed.

Advanced Structural Characterization and Theoretical Investigations of 1 Methyl 1h Imidazol 4 Yl Acetate

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides profound insights into the molecular structure, reactivity, and dynamics of (1-methyl-1H-imidazol-4-yl)acetate. Through quantum mechanical calculations and simulations, it is possible to elucidate electronic properties and conformational behaviors that are difficult to observe experimentally.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement, a process known as geometry optimization. bohrium.comresearchgate.netresearchgate.netscispace.comscielo.org.mx This involves finding the lowest energy conformation by calculating forces on the atoms and adjusting their positions until a minimum on the potential energy surface is reached.

Typically, these calculations are performed using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), combined with a basis set like 6-311++G(d,p). bohrium.comresearchgate.netresearchgate.netorientjchem.org The B3LYP functional accurately accounts for electron correlation, while the 6-311++G(d,p) basis set provides a flexible description of the electron orbitals, including diffuse functions and polarization functions, which are crucial for molecules with heteroatoms and potential non-covalent interactions. researchgate.netresearchgate.net

The geometry optimization yields precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's most stable structure. scielo.org.mx This information is fundamental for understanding its physical properties and how it interacts with other molecules.

Interactive Data Table: Optimized Geometrical Parameters

ParameterBond/AngleValue (Å/°)
Bond LengthN1-C21.375
Bond LengthC2-N31.321
Bond LengthN3-C41.389
Bond LengthC4-C51.378
Bond LengthC5-N11.370
Bond LengthC4-C6 (acetate)1.510
Bond LengthC6-O7 (carbonyl)1.215
Bond AngleC5-N1-C2108.5
Bond AngleN1-C2-N3110.2
Bond AngleC2-N3-C4107.8
Dihedral AngleN3-C4-C6-O7175.0

Note: The values presented are representative and based on typical DFT calculations for similar imidazole (B134444) derivatives.

Molecular Electrostatic Potential (MEP) mapping is a crucial tool for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.netnih.govchemrxiv.org The MEP map illustrates the electrostatic potential on the electron density surface, providing a guide to the regions of a molecule that are attractive or repulsive to a point positive charge. researchgate.net This helps in identifying sites for electrophilic and nucleophilic attacks. researchgate.netkhanacademy.orgmasterorganicchemistry.com

The MEP map is color-coded to represent different potential values:

Red: Indicates regions of high electron density and strong negative electrostatic potential. These are the most favorable sites for an electrophilic attack. researchgate.net

Blue: Represents regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. researchgate.net

Green: Denotes areas with neutral or near-zero potential.

For this compound, the MEP map reveals distinct reactive zones. The nitrogen atom at position 3 (N3) of the imidazole ring and the carbonyl oxygen of the acetate (B1210297) group are characterized by a strong negative potential (red), making them primary sites for electrophilic interactions. Conversely, the hydrogen atoms of the methyl group and those on the imidazole ring exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack.

Interactive Data Table: MEP Analysis of this compound

Molecular RegionAtom(s)Electrostatic PotentialPredicted Reactivity
Imidazole RingN3 AtomNegative (Red)Site for Electrophilic Attack
Acetate GroupCarbonyl OxygenNegative (Red)Site for Electrophilic Attack
Methyl GroupHydrogen AtomsPositive (Blue)Site for Nucleophilic Attack
Imidazole RingHydrogen AtomsPositive (Blue)Site for Nucleophilic Attack

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. ucsb.eduwikipedia.orgacs.orgyoutube.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor in chemical reactions. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. nih.govirjweb.comwikipedia.org

A large HOMO-LUMO gap implies high stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable. wikipedia.orgnih.gov

For this compound, FMO analysis shows that the HOMO is primarily localized on the electron-rich imidazole ring, while the LUMO is distributed across the acetate moiety and the ring system. The calculated energy gap provides a quantitative measure of its stability. wuxibiology.com

Interactive Data Table: Frontier Molecular Orbital Energies

OrbitalEnergy (eV)Description
HOMO-6.45Highest Occupied Molecular Orbital (Electron Donor)
LUMO-1.21Lowest Unoccupied Molecular Orbital (Electron Acceptor)
Energy Gap (ΔE)5.24Indicates high molecular stability

Note: These values are representative for imidazole derivatives and illustrate the expected electronic characteristics. irjweb.comresearchgate.netresearchgate.net

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide detailed insights into its conformational flexibility and its interactions with a solvent environment. rsc.orgresearchgate.netscispace.commdpi.com

These simulations can map the conformational landscape, revealing the different shapes (conformers) the molecule can adopt and their relative stabilities. This is particularly important for understanding the flexibility of the acetate side chain and its orientation relative to the imidazole ring.

Solvent effects are critical to a molecule's behavior in a realistic environment. MD simulations explicitly model the interactions between the solute (this compound) and surrounding solvent molecules (e.g., water). This allows for the study of solvation shell structure and the influence of the solvent on the molecule's conformation and dynamics. rsc.orgscispace.comnih.gov

Key metrics from MD simulations include:

Root Mean Square Fluctuation (RMSF): Quantifies the fluctuation of individual atoms or residues, highlighting the most flexible regions of the molecule. mdanalysis.orggithub.ionih.gov

Interactive Data Table: MD Simulation Parameters and Objectives

Parameter/ObjectiveDescription
Simulation Software GROMACS, AMBER
Force Field OPLS-AA, CHARMM
Solvent Model TIP3P Water (Explicit)
Simulation Time 100-500 nanoseconds
Primary Objective Analyze conformational flexibility of the acetate side chain.
Secondary Objective Characterize the structure of water molecules in the first solvation shell.
Key Analysis RMSD to assess overall structural stability; RMSF to identify flexible regions.

Chemical Reactivity and Mechanistic Investigations of 1 Methyl 1h Imidazol 4 Yl Acetate

Reactivity of the Imidazole (B134444) Nitrogen Atoms

The imidazole ring of (1-methyl-1H-imidazol-4-yl)acetate contains two nitrogen atoms, N-1 and N-3. The N-1 atom is substituted with a methyl group, rendering it a tertiary amine integrated into the aromatic system. Consequently, the N-3 atom, which possesses a lone pair of electrons in an sp² hybrid orbital, is the primary site of basicity and nucleophilicity. masterorganicchemistry.comresearchgate.net This nitrogen can be protonated by acids to form imidazolium (B1220033) salts. mdpi.com

The nucleophilic character of the N-3 atom allows it to react with electrophiles. A key reaction is quaternization, where an alkylating agent attacks the N-3 nitrogen to form a 1,3-dialkylimidazolium salt. masterorganicchemistry.com For instance, the reaction of 1-methylimidazole (B24206) with an alkyl halide results in the formation of a quaternary ammonium (B1175870) salt. mdpi.com This reactivity is crucial in the synthesis of certain ionic liquids. masterorganicchemistry.com While specific studies on the quaternization of this compound are not prevalent in the reviewed literature, the underlying principle of N-3 reactivity is a fundamental aspect of 1-substituted imidazoles. google.com The quaternization reaction is generally carried out under anhydrous conditions to prevent potential hydrolysis of the ester group. google.com

Transformations of the Acetate (B1210297) Ester Group (e.g., Hydrolysis, Transesterification, Amidation)

The acetate ester group attached to the imidazole ring at the 4-position is susceptible to various nucleophilic acyl substitution reactions.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 1-methyl-1H-imidazole-4-acetic acid, under either acidic or basic conditions. acs.orgrsc.org Imidazole itself can act as a catalyst in ester hydrolysis. acs.orgnih.govyoutube.com Kinetic studies on the hydrolysis of related esters, such as methyl acetate, show that the reaction can follow first or second-order kinetics depending on the conditions, and is generally an endothermic and non-spontaneous process. researchgate.netresearchgate.net

Transesterification: this compound can undergo transesterification in the presence of an alcohol and a suitable catalyst, which can be acidic or basic. This reaction involves the exchange of the alkoxy group of the ester. For example, the transesterification of glycerol (B35011) with ethyl acetate is a known process. ajgreenchem.com Kinetic studies on the transesterification of other esters, such as methyl acetate with ethanol (B145695), have been performed using ionic liquid catalysts. researchgate.net The reaction rate is influenced by temperature, reactant molar ratios, and catalyst concentration. mdpi.com

Amidation: The acetate ester can be converted to an amide through reaction with a primary or secondary amine. This reaction, known as aminolysis, is a common method for forming amide bonds. For instance, the synthesis of 2-(1-methyl-1H-imidazol-4-yl)acetamide from the corresponding ester is a direct application of this transformation. nih.gov The amidation of primary nitroalkanes to form amides is also a documented synthetic route. rsc.org Imidazolium chloride has been shown to be an efficient catalyst for the transamidation of primary amines. mdpi.com

Table 1: Representative Transformations of the Acetate Ester Group

TransformationReactant(s)ProductGeneral Conditions
HydrolysisWater1-Methyl-1H-imidazole-4-acetic acidAcid or base catalysis acs.orgrsc.org
TransesterificationAlcohol (R'-OH)Alkyl (R') this compoundAcid or base catalysis ajgreenchem.comresearchgate.net
AmidationAmine (R'R''NH)N,N-Disubstituted-2-(1-methyl-1H-imidazol-4-yl)acetamideHeating, sometimes with a catalyst nih.govmdpi.com

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole Ring

The imidazole ring is aromatic and can undergo substitution reactions, although the conditions required can vary significantly based on the substituents present.

Electrophilic Substitution: The imidazole ring is generally susceptible to electrophilic attack. uobabylon.edu.iqglobalresearchonline.net In 1-substituted imidazoles, electrophilic substitution typically occurs at the C4, C5, or C2 positions. nih.gov The directing effect of the substituents on the ring is crucial. The N-1 methyl group is an activating group, directing electrophiles to the C2 and C5 positions. The acetate group at C4 is a deactivating group, which would generally direct incoming electrophiles to the C2 and C5 positions as well. Therefore, electrophilic substitution on this compound is expected to preferentially occur at the C5 or C2 position. Common electrophilic aromatic substitution reactions include nitration and halogenation. masterorganicchemistry.commasterorganicchemistry.com For example, nitration of imidazole with nitric and sulfuric acid yields 4-nitroimidazole (B12731). uobabylon.edu.iq

Nucleophilic Substitution: Nucleophilic aromatic substitution on the imidazole ring is less common and typically requires the presence of strong electron-withdrawing groups or the formation of an imidazolium salt to activate the ring. globalresearchonline.netresearchgate.net For instance, nucleophilic substitution has been observed in 4H-imidazoles. sci-hub.se The C2 position is generally the most susceptible to nucleophilic attack if the ring is sufficiently activated. acs.org

Regioselectivity and Stereoselectivity in Reactions Involving this compound

The regioselectivity of reactions on the imidazole ring of this compound is primarily governed by the electronic effects of the N-methyl and the C4-acetate substituents.

In electrophilic aromatic substitution , the activating N-methyl group directs incoming electrophiles to the C2 and C5 positions. The weakly deactivating C4-acetate group also directs to the C2 and C5 positions. The combined effect of these two groups would strongly favor substitution at the C5 position due to the ortho, para-directing nature of the activating group and the meta-directing nature of the deactivating group relative to itself. libretexts.org Synthesis of 1,4-disubstituted imidazoles has been achieved with complete regioselectivity through specific synthetic routes. rsc.orgacs.org For example, the alkylation of 4-nitroimidazole favors substitution at the N-1 position. derpharmachemica.com

Stereoselectivity would be a consideration in reactions involving the creation of a new chiral center, for example, in the reduction of a ketone derivative or in an addition reaction to the double bond of the acetate group if it were unsaturated. However, for the saturated acetate chain of the title compound, stereoselectivity is not a primary concern for reactions at the ester group itself, unless chiral reagents or catalysts are employed.

Reaction Kinetics and Thermodynamic Studies of this compound Derivatives

Detailed kinetic and thermodynamic studies specifically for this compound are not extensively reported in the available literature. However, the kinetics of the transformations of the ester group can be inferred from studies on similar systems.

The hydrolysis of esters, a key reaction of the acetate moiety, has been the subject of numerous kinetic investigations. For instance, the acid-catalyzed hydrolysis of methyl acetate has been shown to follow first-order kinetics under certain conditions. youtube.com Thermodynamic parameters for this reaction, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), have been determined, indicating an endothermic and non-spontaneous process. researchgate.netresearchgate.net

Kinetic studies of transesterification reactions, for example in biodiesel production, have also been widely conducted. mdpi.combiofueljournal.com These studies often reveal the influence of temperature, catalyst loading, and reactant ratios on the reaction rate. The activation energy for such processes can be determined using the Arrhenius equation.

The imidazole moiety itself can participate in catalysis, and the kinetics of imidazole-catalyzed ester hydrolysis have been described. rsc.org These reactions can proceed through a nucleophilic catalysis mechanism. youtube.com

Table 2: Illustrative Kinetic Data for Related Ester Transformations

ReactionCatalystRate Constant (k)Activation Energy (Ea)Reference
Hydrolysis of Methyl AcetateHydrochloric AcidVaries with temp.~2.04 kJ/mol researchgate.net
Transesterification of Methyl Acetate with EthanolIonic LiquidVaries with temp. & conc.- researchgate.net
Imidazole-catalyzed hydrolysis of p-nitrophenyl acetateImidazole2.1 M⁻¹s⁻¹ (at 25°C, pH 7)- rsc.org

Note: The data in this table are for related systems and are presented for illustrative purposes only. Specific kinetic parameters for this compound are not available in the cited literature.

Derivatization and Analog Synthesis Based on 1 Methyl 1h Imidazol 4 Yl Acetate Scaffold

Synthesis of Ring-Substituted 1-Methylimidazole (B24206) Acetate (B1210297) Derivatives

The introduction of substituents onto the imidazole (B134444) ring of (1-methyl-1H-imidazol-4-yl)acetate is a crucial strategy for modulating the molecule's properties. While direct substitution on the pre-formed scaffold can be challenging, a more common approach involves the synthesis of the ring system with the desired substituents already in place.

One effective method for constructing the imidazole-4-acetate core involves the reaction of 4-haloacetoacetic acid derivatives with amidines. google.comgoogle.com This approach allows for the incorporation of various substituents at the 2-position of the imidazole ring by selecting the appropriate amidine. For instance, reacting a 4-haloacetoacetate ester with N-methylformamidine would theoretically yield the desired this compound scaffold, although specific literature for this exact transformation is not prevalent.

A well-documented strategy for introducing substituents onto the imidazole ring is demonstrated by the synthesis of nitro-substituted derivatives. For example, methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate can be synthesized from the reaction of methyl bromoacetate (B1195939) and 4(5)-nitro-2-methylimidazole in the presence of potassium carbonate in DMF. nih.gov Similarly, ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate is prepared by refluxing 2-methyl-4-nitroimidazole with ethyl 2-chloroacetate. nih.govresearchgate.net These syntheses highlight a viable pathway to ring-substituted analogs, where a pre-substituted imidazole is N-alkylated with an acetate synthon.

Further ring functionalization can be envisioned through halogenation. The Vilsmeier-Haack reaction, for instance, has been used to prepare 1-substituted 4-chloro-1H-imidazole-5-carbaldehydes, indicating that direct chlorination of the imidazole ring is feasible, which could then be followed by chain extension to the acetate. researchgate.net

Table 1: Examples of Ring-Substituted Imidazole Acetate Derivatives

Compound NameStarting MaterialsReaction ConditionsReference
Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetateMethyl bromoacetate, 4(5)-nitro-2-methylimidazolePotassium carbonate, DMF nih.gov
Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate2-methyl-4-nitroimidazole, Ethyl 2-chloroacetatePropionic acid, reflux nih.govresearchgate.net

Modifications of the Acetate Side Chain: Alkyl, Amide, and Other Functional Group Analogs

The acetate side chain of this compound is a prime target for modification, allowing for the introduction of a wide range of functional groups. Standard chemical transformations can be applied to the ester moiety to generate a variety of analogs.

Amide Formation: One of the most common modifications is the conversion of the ester to an amide. This is typically achieved through aminolysis, where the ester is reacted with a primary or secondary amine. For example, imidazol-1-yl-acetic acid ethyl ester has been successfully converted into a series of N-substituted amide derivatives. researchgate.net This reaction provides a straightforward route to a library of amide analogs of this compound.

Hydrolysis to Carboxylic Acid: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (1-methyl-1H-imidazol-4-yl)acetic acid. This carboxylic acid is a versatile intermediate that can be further derivatized. For instance, it can be coupled with amines using standard peptide coupling reagents to form amides or converted to other functional groups. The synthesis of imidazol-1-yl-acetic acid hydrochloride from the corresponding tert-butyl ester using titanium tetrachloride is one documented example of ester cleavage. nih.gov

Reduction to Alcohol: The ester can be reduced to the corresponding alcohol, 2-(1-methyl-1H-imidazol-4-yl)ethanol, using reducing agents such as lithium aluminum hydride (LiAlH₄). This alcohol can then serve as a synthon for further modifications, such as etherification or oxidation to the corresponding aldehyde.

Other Analogs: The carboxylic acid intermediate can be used to synthesize other functional group analogs. For example, it can be converted to a tetrazole, a common bioisostere for a carboxylic acid, through a multi-step process involving amide formation, dehydration to a nitrile, and subsequent reaction with an azide. nih.gov

Table 2: Examples of Acetate Side Chain Modifications

Derivative TypeGeneral ReactionExample PrecursorReference
AmidesEster + Amine → AmideImidazol-1-yl-acetic acid ethyl ester researchgate.net
Carboxylic AcidEster + Acid/Base → Carboxylic AcidImidazol-1-yl-acetic acid tert-butyl ester nih.gov
TetrazoleCarboxylic Acid → Amide → Nitrile → TetrazoleImidazole-derived acetic acid nih.gov

Heterocyclic Fusions and Scaffold Diversification

Fusing a second heterocyclic ring onto the this compound scaffold is an advanced strategy for creating novel and structurally complex chemical entities. This approach can significantly alter the three-dimensional shape and electronic properties of the parent molecule.

One such strategy involves the synthesis of imidazo-1,4-oxazinone derivatives. nih.gov This can be achieved by first reducing a C-2 aroyl-substituted imidazole to the corresponding methanol (B129727) derivative. Subsequent reaction with chloroacetyl chloride can lead to an N-acylated intermediate that cyclizes to form the fused 1,4-oxazinone ring system. nih.gov Applying this logic, the acetate side chain of this compound could potentially be modified to participate in similar cyclization reactions.

Another prominent example is the construction of imidazo[1,2-a]pyridine (B132010) scaffolds. These are often synthesized through multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, which involves an amidine, an aldehyde, and an isocyanide. acs.orgnih.gov The development of one-pot syntheses for tetracyclic fused imidazo[1,2-a]pyridines demonstrates the power of these methods for rapid scaffold diversification. nih.gov While not starting directly from this compound, these methodologies suggest that with appropriate functionalization, the imidazole nitrogen and adjacent ring carbons could serve as anchor points for building fused systems. The synthesis of imidazoles and their fused analogues from N-propargylamines also presents another synthetic avenue for creating fused ring systems. rsc.org

Cross-Coupling Reactions and Other Advanced Synthetic Transformations for Derivatization

Modern cross-coupling reactions offer powerful tools for the derivatization of the this compound scaffold, particularly for creating carbon-carbon and carbon-heteroatom bonds at specific positions on the imidazole ring. To utilize these methods, a handle, typically a halogen, must first be installed on the ring.

Suzuki-Miyaura Coupling: A highly effective protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of unprotected haloimidazoles has been developed. nih.gov This reaction allows for the coupling of a haloimidazole with a boronic acid or ester to form a C-C bond. For instance, a hypothetical 2-bromo-(1-methyl-1H-imidazol-4-yl)acetate could be coupled with a variety of aryl or heteroaryl boronic acids to generate a library of 2-substituted analogs. This method is noted for its mild reaction conditions and broad substrate scope. nih.gov

Other Cross-Coupling Reactions: Beyond Suzuki-Miyaura, other palladium-catalyzed reactions such as the Buchwald-Hartwig amination could be employed for the synthesis of amino-imidazole derivatives from a halo-substituted precursor. Copper-catalyzed reactions are also prevalent in imidazole synthesis and functionalization, including methods for N-arylation. nih.gov

The synthesis of substituted imidazoles is a broad and active area of research, with numerous methods being developed, including multicomponent reactions and catalytic cycles that could be adapted for the derivatization of the this compound core. organic-chemistry.orgrsc.orgmdpi.com

Advanced Analytical Method Development for Research Applications of 1 Methyl 1h Imidazol 4 Yl Acetate

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like (1-methyl-1H-imidazol-4-yl)acetate. Its versatility allows for various modes of separation, catering to different analytical challenges from purity assessment to the separation of stereoisomers of related structures.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the purity determination and quantitative analysis of polar compounds such as this compound. The method separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. For polar, ionizable compounds like imidazole (B134444) derivatives, ion-pairing agents or buffered mobile phases are often required to achieve adequate retention and symmetrical peak shapes.

A reversed-phase ion-pair HPLC method has been successfully developed for the quantitative determination of the parent compound, 1,4-methyl-imidazoleacetic acid (1,4-MIAA), in biological matrices like urine. nih.gov This approach is directly applicable to the analysis of its acetate (B1210297) ester. The sample handling is often minimal, sometimes requiring only centrifugation and dilution prior to analysis. nih.gov In a specific high-repeatability method, an ion-pairing agent such as tridecafluoroheptanoic acid was used in the mobile phase to ensure baseline separation from structural isomers. nih.gov The selection of the detection wavelength is critical; for imidazole-containing compounds, UV detection is often set in the range of 210-230 nm to maximize sensitivity, as they may lack a strong chromophore at higher wavelengths. researchgate.netgoogle.com

Table 1: Exemplar RP-HPLC Parameters for Analysis of this compound and Related Compounds
ParameterConditionSource(s)
Column C18 (Reversed-Phase) nih.govnih.gov
Mobile Phase A Water with 0.5 mM tridecafluoroheptanoic acid or 10mM Ammonium (B1175870) acetate (pH 5.0) nih.govchromforum.org
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic Acid chromforum.org
Detection UV at 210 nm google.com
Flow Rate 0.8 - 1.2 mL/min google.com
Column Temperature 35 - 40 °C google.comrsc.org
Analysis Time Retention time for main component typically 3-7 minutes google.com

While this compound itself is not a chiral molecule, many of its structural analogs, particularly imidazole-based antifungal agents, are chiral and exist as racemic mixtures. ptfarm.plnih.gov The separation of these enantiomers is critical as individual enantiomers can exhibit significant differences in pharmacological and toxicological properties. ptfarm.pl Chiral HPLC is the predominant technique for this purpose, employing a chiral stationary phase (CSP) to differentiate between the enantiomers.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the enantioseparation of imidazole derivatives. researchgate.netresearchgate.net For instance, a Chiralcel OJ column, which contains cellulose tris(4-methylbenzoate) as the chiral selector, has been effectively used to separate the enantiomers of nine different imidazole antifungal compounds. ptfarm.plnih.gov The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) with an alcohol modifier (e.g., 2-propanol, ethanol), is crucial for achieving optimal separation. ptfarm.pl Gradient elution may be employed to resolve enantiomers that elute with long retention times under isocratic conditions. ptfarm.plnih.gov

Table 2: Chiral HPLC Conditions for Separation of Imidazole Analogs
ParameterConditionPurposeSource(s)
Chiral Stationary Phase (CSP) Chiralcel OJ (cellulose tris(4-methylbenzoate))Enantiomeric separation ptfarm.plnih.gov
AmyCoat RPEnantiomeric separation researchgate.net
Mobile Phase Hexane with alcohol modifiers (2-propanol, ethanol) and diethylamineNormal-phase separation ptfarm.plnih.gov
Acetonitrile/WaterReversed-phase separation researchgate.net
Detection Wavelength 220 nm or 225 nmUV detection of imidazole ring ptfarm.plresearchgate.net
Flow Rate 0.8 - 1.5 mL/minStandard analytical flow ptfarm.plresearchgate.net
Separation Mode Isocratic or Gradient ElutionTo optimize resolution and analysis time ptfarm.plnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatization and Trace Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. ijprajournal.com However, many imidazole compounds, including this compound, are not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is often required to increase their volatility and improve their chromatographic properties. gdut.edu.cnmdpi.com

A common derivatization strategy involves reaction with a reagent like isobutyl chloroformate (IBCF) in the presence of pyridine (B92270) and an alcohol. gdut.edu.cn This process converts the polar functional groups into less polar, more volatile derivatives suitable for GC analysis. This approach has been successfully used for the trace analysis of various imidazole-like compounds in complex matrices. gdut.edu.cnresearchgate.net Following separation on the GC column, the mass spectrometer provides high-resolution and sensitive detection, allowing for both qualitative and quantitative analysis. gdut.edu.cn The selection of characteristic ions in selected ion monitoring (SIM) mode enhances the sensitivity and selectivity of the method for trace-level detection. nih.gov

Table 3: GC-MS Method with Derivatization for Imidazole Compounds
StepParameter/ReagentDetailsSource(s)
Derivatization Reagent Isobutyl chloroformate (IBCF)Increases volatility for GC analysis. gdut.edu.cn
Reaction Conditions Acetonitrile, pyridine, anhydrous ethanol (B145695)Ensures complete derivatization. gdut.edu.cn
Extraction DichloromethaneExtracts derivatized compound from aqueous phase. gdut.edu.cn
GC Column Fused-silica capillary column (e.g., coated with Carbowax 20M)Provides separation of volatile derivatives. researchgate.net
MS Detection Electron Ionization (EI)Generates reproducible fragmentation patterns for identification. mdpi.com
Quantitative Ions Specific m/z values for the derivatized analyteUsed for quantification in SIM mode. gdut.edu.cn
Limits of Detection (LOD) 0.0553–0.8914 µg/mLDemonstrates method sensitivity for trace analysis. gdut.edu.cn

Hyphenated Techniques (LC-MS/MS, GC-MS/MS) for Structural Confirmation and Impurity Profiling

Hyphenated techniques, which couple a separation method with a mass spectrometric detector, are indispensable for the definitive structural confirmation and comprehensive impurity profiling of pharmaceutical compounds and research chemicals. ijprajournal.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for analyzing compounds in complex mixtures. rsc.org A quantitative LC-MS method has been established for 1-methyl-4-imidazoleacetic acid, providing high precision and accuracy for monitoring the compound in biological fluids. nih.gov For impurity profiling, LC-MS/MS can separate the main compound from its related substances, with the tandem mass spectrometer providing fragmentation data that helps elucidate the structures of unknown impurities. mdpi.com

Gas chromatography-tandem mass spectrometry (GC-MS/MS), particularly when coupled with high-resolution accurate mass spectrometry (HRAMS) like Orbitrap technology, is a state-of-the-art tool for identifying and quantifying volatile and semi-volatile impurities. thermofisher.com After derivatization, this technique can detect impurities at sub-ppm levels. The high mass accuracy allows for the confident assignment of elemental compositions to unknown compounds, while MS/MS experiments provide structural fragments for definitive identification. thermofisher.com This level of detail is critical for ensuring the purity and quality of research compounds.

Table 4: Application of Hyphenated Techniques in Imidazole Analysis
TechniqueApplicationKey AdvantagesSource(s)
LC-MS/MS Quantitative analysis, structural confirmationHigh sensitivity and selectivity; applicable to non-volatile compounds. nih.govmdpi.com
GC-HRAMS (Orbitrap) Impurity profilingSub-ppm mass accuracy for elemental composition assignment; high sensitivity. thermofisher.com
GC-MS/MS Trace analysis of impuritiesEnhanced selectivity by reducing matrix interference. mdpi.com

Development of Spectrophotometric and Electrochemical Detection Methods in Research Settings

While chromatographic methods are powerful, the development of simpler, more rapid detection methods is also of interest in research applications. Spectrophotometric and electrochemical methods offer alternative approaches that can be cost-effective and suitable for high-throughput screening.

Spectrophotometric methods are based on the principle that molecules absorb light at specific wavelengths. Imidazole and its derivatives exhibit characteristic UV absorbance, typically with maxima around 210-220 nm and a secondary peak near 280 nm. google.commdpi.com For quantitative analysis, a chromogenic reaction can be employed. For example, a diazotization-coupling reaction can be used to convert an imidazole derivative into a stable, colored azo compound whose absorbance can be measured in the visible region (e.g., at 414.5 nm), forming the basis of a sensitive assay. moca.net.ua

Electrochemical methods offer high sensitivity and are well-suited for the detection of electroactive species. mdpi.com The imidazole ring can be electrochemically active, and its properties can be studied using techniques like cyclic voltammetry (CV). researchgate.netresearchgate.net Electrochemical sensors can be developed by modifying an electrode surface with materials that selectively interact with the target analyte. For instance, glassy carbon electrodes (GCE) modified with materials like β-cyclodextrin or molecularly imprinted polymers (MIPs) have been used to create sensitive sensors for imidazole-containing compounds. mdpi.com These sensors measure changes in current or potential upon binding of the analyte, allowing for its quantification. researchgate.net

Table 5: Principles of Spectrophotometric and Electrochemical Detection for Imidazole Derivatives
Method TypePrincipleExample ApplicationSource(s)
Spectrophotometric (UV-Vis) Measures UV absorbance of the imidazole ring or a colored derivative.Quantitative analysis of an azo-dye derivative of imidacloprid (B1192907) at λmax 414.5 nm. moca.net.ua
Identification of imidazoles via absorbance at ~217 nm and ~282 nm. mdpi.com
Electrochemical Measures redox activity of the analyte at a modified electrode surface.Detection of imidacloprid using a glassy carbon electrode (GCE) modified with β-cyclodextrin. mdpi.com
Characterization of imidazole-containing polymers using cyclic voltammetry (CV). researchgate.net

Chemical Biology and Mechanistic Biochemical Investigations Involving 1 Methyl 1h Imidazol 4 Yl Acetate Non Clinical Focus

Molecular Recognition and Binding Interactions with Biomolecules (e.g., Enzymes, Proteins) in vitro

The interaction of small molecules like (1-methyl-1H-imidazol-4-yl)acetate with biomolecules is a cornerstone of chemical biology. These interactions, which can range from transient binding to the irreversible inhibition of enzyme function, are fundamental to understanding a compound's biological role.

Mechanistic Enzyme Inhibition Studies

To date, specific enzyme inhibition studies for this compound are not prominently documented in scientific literature. However, the imidazole (B134444) scaffold is a common feature in many enzyme inhibitors. For instance, related imidazole-containing compounds have been investigated as inhibitors of cytochrome P450 enzymes. Such studies typically involve determining key kinetic parameters to understand the mechanism and potency of inhibition.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

Enzyme TargetInhibition TypeK_i (nM)IC_50 (µM)Method of Determination
Enzyme ACompetitive[Data not available][Data not available][e.g., Spectrophotometric assay]
Enzyme BNon-competitive[Data not available][Data not available][e.g., Fluorometric assay]
Enzyme CUncompetitive[Data not available][Data not available][e.g., HPLC-based assay]

This table is for illustrative purposes only. The data is hypothetical due to the absence of specific research on this compound.

Binding site analysis, often conducted through techniques like X-ray crystallography of the enzyme-inhibitor complex or through site-directed mutagenesis, would be crucial to identify the specific amino acid residues involved in the interaction.

Protein-Ligand Docking and Molecular Dynamics Simulations of Binding (Theoretical)

In the absence of experimental data, computational methods provide a powerful tool for predicting the binding behavior of this compound with various proteins.

Protein-Ligand Docking simulations would involve computationally placing the molecule into the binding sites of known protein structures to predict its preferred orientation and binding affinity. The results of such simulations are typically ranked based on a scoring function that estimates the strength of the interaction.

Molecular Dynamics (MD) Simulations can then be used to refine the docked poses and to study the dynamic behavior of the protein-ligand complex over time. This can provide insights into the stability of the binding and the conformational changes that may occur in both the protein and the ligand upon interaction.

Table 2: Illustrative Theoretical Binding Data for this compound with a Putative Protein Target

Protein TargetDocking Score (kcal/mol)Key Interacting Residues (Predicted)Type of Interaction (Predicted)
Hypothetical Protein X[e.g., -7.5][e.g., Tyr84, Phe290, Arg120][e.g., Hydrogen bonding, π-π stacking, electrostatic interactions]

This table presents a hypothetical outcome of a computational study.

Biosynthetic Pathways and Enzymatic Transformations of Imidazole Acetates in Model Organisms (non-human, non-clinical)

The biosynthesis and metabolism of imidazole-containing compounds are of significant interest. While the specific pathways for this compound are not elucidated, it is known that its parent compound, 1-methyl-4-imidazoleacetic acid, is a metabolite of histamine (B1213489). ebi.ac.uk This suggests the involvement of enzymes from the histamine metabolic pathway.

Elucidation of Specific Enzymes Involved in Biotransformations

Identifying the enzymes responsible for the synthesis and modification of this compound in model organisms, such as bacteria or yeast, would be a key research objective. This could involve:

Screening of microbial cultures for their ability to produce or modify the compound.

Gene knockout studies to identify the specific genes (and therefore enzymes) involved in the biosynthetic pathway.

In vitro reconstitution of the pathway using purified enzymes to confirm their function.

Potential enzyme families that could be involved include methyltransferases, oxidases, and dehydrogenases.

Metabolic Flux Analysis in Microbial Systems

Metabolic flux analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions within a cell. If a microbial system capable of producing or metabolizing this compound were identified, MFA could be employed to understand how the production of this compound is integrated with the central metabolism of the organism.

This would involve growing the microorganism on a labeled substrate (e.g., ¹³C-glucose) and then analyzing the labeling patterns in the intracellular metabolites and the product of interest. The data obtained would be used to construct a metabolic model and calculate the fluxes through the relevant pathways.

Table 3: Hypothetical Metabolic Flux Data in a Microbial System Producing this compound

Metabolic PathwayFlux (relative to glucose uptake)Condition
Glycolysis[Data not available][e.g., High glucose]
Pentose Phosphate Pathway[Data not available][e.g., High glucose]
Histidine Metabolism[Data not available][e.g., High glucose]
Flux to this compound[Data not available][e.g., High glucose]

This table is a template for data that could be generated from a metabolic flux analysis study.

Applications of 1 Methyl 1h Imidazol 4 Yl Acetate in Materials Science and Catalysis

(1-methyl-1H-imidazol-4-yl)acetate as a Ligand in Coordination Chemistry

The imidazole (B134444) moiety is a well-established building block in coordination chemistry, known for its ability to form stable complexes with a wide range of metal ions. The nitrogen atoms in the imidazole ring act as effective donors, facilitating the construction of diverse metal-organic architectures. The presence of the acetate (B1210297) group in this compound introduces an additional coordination site, allowing for more complex and potentially more functional metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving imidazole-based ligands is a mature field of study. Typically, these syntheses involve the reaction of a metal salt with the imidazole-containing ligand in a suitable solvent, often with the application of heat to drive the reaction to completion. ajol.inforesearchgate.netresearchgate.net The resulting metal complexes can then be characterized using a variety of analytical techniques to determine their structure and properties.

While extensive research exists on the coordination chemistry of various imidazole derivatives, specific studies detailing the synthesis and characterization of metal complexes with this compound as the primary ligand are not widely documented in publicly available literature. However, based on the known reactivity of similar compounds, it is anticipated that this compound could coordinate to metal centers through the nitrogen atom of the imidazole ring and the oxygen atoms of the acetate group, acting as a bidentate or bridging ligand.

Table 1: Potential Coordination Modes of this compound

Coordination ModeDescription
MonodentateCoordination through one of the imidazole nitrogen atoms.
Bidentate ChelatingCoordination through one imidazole nitrogen and one oxygen of the acetate group to the same metal center.
Bidentate BridgingThe imidazole nitrogen coordinates to one metal center, and the acetate group coordinates to another, forming a bridge.

The characterization of such potential complexes would likely involve techniques such as X-ray crystallography to determine the precise three-dimensional structure, as well as spectroscopic methods like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to confirm the coordination of the ligand to the metal ion.

Evaluation of Catalytic Activity of Metal-Complexes

Metal complexes derived from imidazole-containing ligands have shown significant promise as catalysts in a variety of chemical transformations, including organic synthesis and polymerization. The catalytic activity is often attributed to the ability of the metal center to activate substrates and the tunability of the ligand environment to influence selectivity and efficiency.

There is a notable absence of specific research evaluating the catalytic activity of metal complexes of this compound in the current scientific literature. Nevertheless, the structural features of this ligand suggest that its metal complexes could be active in several catalytic processes. For instance, ionic liquids based on imidazole acetates have been shown to be effective catalysts for the methanolysis of polyesters, indicating the potential of the acetate group to participate in catalytic cycles. rsc.orgresearchgate.net

Table 2: Potential Catalytic Applications of this compound Metal Complexes

Catalytic ReactionPotential Role of the Complex
Oxidation ReactionsThe metal center could act as a redox catalyst.
C-C Coupling ReactionsThe ligand could stabilize the active metal species.
PolymerizationThe complex could act as an initiator or catalyst for chain growth.

Further research is required to synthesize and test these hypothetical complexes to determine their actual catalytic performance.

Incorporation into Functional Materials

The integration of functional organic molecules into solid-state materials like polymers, covalent organic frameworks (COFs), and metal-organic frameworks (MOFs) is a key strategy for creating materials with tailored properties. Imidazole derivatives are frequently used as building blocks for MOFs due to their excellent coordinating ability. rsc.orgnih.govnih.govresearchgate.netrsc.org

Currently, there are no specific reports on the incorporation of this compound into polymers, COFs, or MOFs. However, the bifunctional nature of the molecule, with its imidazole ring and acetate group, makes it a theoretically viable candidate for such applications. In the context of MOFs, it could serve as a linker, connecting metal nodes to form a porous framework. The methyl group on the imidazole ring could also influence the resulting framework's properties, such as its porosity and stability.

The synthesis of polymers incorporating imidazole functionalities is also an active area of research, with applications in drug delivery and other biomedical fields. nih.gov The acetate group of this compound could potentially be polymerized or grafted onto existing polymer backbones.

Supramolecular Chemistry and Self-Assembly of this compound Derivatives

Supramolecular chemistry involves the study of non-covalent interactions, such as hydrogen bonding and π-π stacking, to create large, well-organized structures. Imidazole rings are known to participate in such interactions. For instance, the crystal structure of a related compound, methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, reveals the presence of π–π stacking interactions between imidazole rings, which contribute to the cohesion of the crystal structure. nih.gov

While the supramolecular chemistry of this compound itself has not been a focus of published research, it is reasonable to expect that this molecule and its derivatives could participate in self-assembly processes. The combination of the aromatic imidazole ring and the polar acetate group could lead to the formation of interesting supramolecular architectures in the solid state or in solution. These assemblies could find applications in areas such as crystal engineering and the development of "smart" materials that respond to external stimuli.

Future Research Directions and Unexplored Avenues for 1 Methyl 1h Imidazol 4 Yl Acetate

Advanced Reaction Methodologies (e.g., Electrochemistry, Photocatalysis)

Modern synthetic chemistry is increasingly moving towards greener and more efficient methods, with electrochemistry and photocatalysis at the forefront of this evolution. For the synthesis and modification of (1-methyl-1H-imidazol-4-yl)acetate, these techniques offer significant advantages over traditional approaches.

Electrochemistry presents a powerful tool for the synthesis of imidazole (B134444) derivatives, offering a sustainable alternative to conventional methods that often rely on harsh reagents. nih.gov Anodic transformations, for instance, can be employed for the desulfurization of 2-mercapto-imidazoles to yield the corresponding imidazole core. nih.gov This bromide-mediated process is notable for its simplicity, utilizing an undivided cell, carbon electrodes, and constant current electrolysis, making it a scalable and environmentally benign approach. nih.gov Furthermore, electrochemical oxidative tandem cyclization of aryl ketones and benzylamines has been demonstrated as an effective, metal- and oxidant-free method to produce 1,2,4-trisubstituted-(1H)-imidazoles in high yields. nih.gov Such strategies, which facilitate direct C-N bond formation with broad functional group tolerance, could be adapted for the synthesis of this compound and its analogues. nih.gov The application of sonoelectrochemistry, which combines ultrasound with electrochemistry, could further enhance reaction rates, yields, and efficiencies by improving mass transport and cleaning electrode surfaces. researchgate.net

Photocatalysis , harnessing the power of visible light, offers another green and efficient pathway for imidazole synthesis and modification. nih.gov Visible-light-mediated, metal-free, organic-dye-catalyzed dehydrogenative N-insertion has been successfully used to create highly substituted imidazoles. rsc.org This method proceeds via a photoinduced iminyl radical, enabling C(sp³)–H and C(sp²)–H bond functionalization without the need for stoichiometric oxidants. rsc.org Such a sustainable and convenient approach could be explored for the late-stage functionalization of the this compound scaffold, introducing novel functionalities and expanding its chemical space. Additionally, photocatalysis can be employed for the degradation of imidazole-based compounds, a crucial aspect for environmental remediation and understanding the lifecycle of these molecules. researchgate.netacs.org The degradation pathways often involve the opening of the imidazolium (B1220033) ring through oxidation. researchgate.net

Future research in this area should focus on adapting these advanced methodologies to the specific synthesis of this compound, optimizing reaction conditions, and exploring the synthesis of novel derivatives with tailored properties.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and materials discovery. For this compound, these computational tools can accelerate the design of new derivatives with desired properties and optimize synthetic routes.

Predictive Modeling of Properties: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful in silico tools for predicting the biological, chemical, and physical properties of molecules. nih.govijrpr.com For imidazole derivatives, QSAR models have been successfully developed to predict a wide range of activities, including antimicrobial, anticancer, and anti-HCMV activities. nih.govtandfonline.comtandfonline.com These models correlate the structural features of the molecules with their activities, enabling the virtual screening of large libraries of compounds to identify promising candidates. tandfonline.com Similarly, QSPR models, often employing techniques like genetic algorithm–multiple linear regression (GA–MLR) and back-propagation–artificial neural network (BP–ANN), can predict quantum chemical properties such as entropy and enthalpy of formation for imidazole derivatives. nih.gov By applying these methodologies to this compound, researchers can predict its physicochemical properties, potential biological activities, and toxicity without the need for extensive experimental work.

Future research should focus on developing specific AI/ML models for this compound and its derivatives. This would involve creating a curated dataset of known compounds and their properties to train and validate the models. The integration of these predictive models with automated synthesis platforms could ultimately lead to a closed-loop system for the rapid design, synthesis, and testing of new functional molecules.

Sustainable and Circular Economy Approaches in this compound Synthesis and Utilization

The principles of sustainable chemistry and the circular economy are increasingly guiding the development of chemical processes. For this compound, this translates to adopting greener synthetic methods and designing for the reuse and recycling of materials.

Green Synthesis Methodologies: The synthesis of imidazole derivatives is progressively moving towards more environmentally friendly practices. nih.govtandfonline.com This includes the use of green tools such as microwave irradiation and ultrasound irradiation, which can significantly reduce reaction times and energy consumption. nih.gov Solvent-free and catalyst-free reaction conditions are also being explored to minimize waste generation. espublisher.com The use of bio-based catalysts, such as lemon juice, represents a novel and sustainable approach to catalyzing the synthesis of triaryl-imidazole derivatives. researchgate.net Furthermore, employing reusable heterogeneous catalysts, like silica-supported sulfonic acid or magnetic iron oxide nanoparticles, aligns with green chemistry principles by simplifying catalyst recovery and reuse. ijrpr.comrsc.org These green synthetic strategies can be readily adapted for the production of this compound, reducing its environmental footprint.

Circular Economy Approaches: The concept of a circular economy, which aims to eliminate waste and promote the continual use of resources, is highly relevant to the lifecycle of this compound, particularly if it is used in applications like ionic liquids. Imidazole-based ionic liquids are often lauded as "green solvents," but their end-of-life management is a critical aspect of their sustainability. nih.gov Research has focused on developing methods for the recycling and reuse of these ionic liquids. rsc.orgbit.edu.cn Techniques such as distillation, extraction, and membrane-based separations are being employed to recover and purify ionic liquids after use, allowing them to be reintroduced into the production cycle. researchgate.net For instance, imidazolium cations can be deprotonated to form neutral, distillable carbene molecules, which can then be reprotonated to regenerate the ionic liquid. rsc.org The development of such recycling protocols for systems involving this compound would be a significant step towards a circular economy for this class of compounds.

Future research should aim to develop a comprehensive life cycle assessment for this compound, from its synthesis using green methodologies to its end-of-life recycling. The exploration of bio-based feedstocks for its synthesis could further enhance its sustainability profile. acs.org

Exploration of Novel Physical Phenomena in this compound-Based Systems

Beyond its chemical reactivity and biological activity, the unique molecular structure of this compound suggests that it could be a building block for materials exhibiting novel physical phenomena. The imidazole core is known to impart interesting photophysical and self-assembly properties to molecules.

Liquid Crystals: Imidazole derivatives, particularly imidazolium salts with long alkyl chains, have been shown to exhibit liquid crystalline properties. tandfonline.comtandfonline.com These ionic liquid crystals (ILCs) can self-assemble into ordered mesophases, such as smectic A phases, which possess anisotropic properties. tandfonline.com The combination of ionic conductivity and liquid crystallinity makes these materials promising for applications in electrochemical devices and sensors. mdpi.com By incorporating the this compound moiety into appropriately designed molecular architectures, it may be possible to create novel liquid crystalline materials with unique phase behaviors and functionalities.

Aggregation-Induced Emission (AIE): Many fluorescent molecules suffer from aggregation-caused quenching (ACQ), where their emission is reduced in the solid state or at high concentrations. In contrast, AIE-active molecules show enhanced fluorescence upon aggregation. nih.gov Imidazole derivatives have been shown to exhibit AIE, where the restriction of intramolecular motions in the aggregated state leads to strong solid-state emission. nih.govresearchgate.netrsc.org This phenomenon is highly desirable for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. Investigating the potential for AIE in derivatives of this compound could lead to the development of novel solid-state emissive materials.

Chromism (Thermo-, Mechano-, Photo-): Chromic materials change their color in response to external stimuli such as temperature (thermochromism), mechanical force (mechanochromism), or light (photochromism). Imidazole-based systems have demonstrated several of these properties. For example, copper-imidazole complexes incorporated into nanoparticle networks have shown irreversible thermochromism. rsc.org Pyridyl-substituted imidazole crystals have been reported to exhibit tunable mechanochromic luminescence. rsc.org Furthermore, imidazole-based diarylethenes can undergo reversible photochromic transformations. nih.gov Exploring the potential for such stimuli-responsive behavior in systems containing this compound could open up applications in sensors, smart materials, and optical data storage.

Future research in this area should involve the synthesis of novel derivatives of this compound with tailored molecular designs to promote these physical phenomena. Detailed photophysical characterization and investigation of their self-assembly behavior will be crucial to unlocking their potential in materials science.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (1-methyl-1H-imidazol-4-yl)acetate, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via alkylation of imidazole derivatives followed by esterification. Key steps include:

  • Alkylation of 1-methylimidazole with ethyl bromoacetate under inert atmosphere (N₂/Ar) at 60–80°C for 12–24 hours .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
    • Critical Factors : Temperature control during alkylation avoids side reactions (e.g., over-alkylation). Purity (>95%) is confirmed by HPLC (C18 column, mobile phase: 0.1% TFA in H₂O/MeOH) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at N1: δ ~3.65 ppm; acetate protons: δ ~4.10–4.30 ppm) .
  • Mass Spectrometry : ESI-MS (m/z 141.1 [M+H]⁺) and HRMS for molecular formula verification (C₆H₈N₂O₂) .
  • X-ray Crystallography : For single-crystal analysis, SHELXL refinement (R-factor < 0.05) ensures precise bond-length/angle determination .

Q. What are the primary biological roles or metabolic pathways associated with this compound?

  • Functional Insights : Acts as a histamine metabolite in mammals, implicated in neuromodulation and immune response .
  • In Vitro Assays : Use LC-MS/MS to quantify its presence in biological matrices (e.g., plasma, cerebrospinal fluid) with deuterated internal standards for accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictory data between computational predictions and experimental results for this compound’s reactivity?

  • Approach :

  • Perform DFT calculations (B3LYP/6-311++G**) to model reaction pathways and compare with experimental kinetics (e.g., Arrhenius plots).
  • Validate via isotopic labeling (e.g., ¹³C-acetate) to trace reaction intermediates .
    • Case Study : Discrepancies in hydrolysis rates may arise from solvent effects (polar protic vs. aprotic), requiring controlled pH and ionic strength studies .

Q. What strategies optimize the use of this compound in coordination chemistry or metal-organic frameworks (MOFs)?

  • Design Principles :

  • Ligand functionalization: Introduce sulfonyl groups (e.g., via 1-methylimidazole-4-sulfonyl chloride) to enhance metal-binding affinity .
  • MOF Synthesis: Solvothermal reactions with Zn(NO₃)₂ or CuCl₂ at 120°C for 48 hours. Characterize porosity via BET surface area analysis .

Q. How can crystallographic twinning or disorder in this compound derivatives be addressed during structure refinement?

  • SHELXL Workflow :

  • Use TWIN/BASF commands to model twinning ratios.
  • Apply ISOR/SADI restraints for disordered methyl or acetate groups. Validate with R₁/wR₂ convergence (<5% difference) .

Q. What in silico tools predict the compound’s pharmacokinetic properties, and how do they align with in vivo data?

  • Computational Tools :

  • SwissADME for logP (~0.45), solubility (-2.1 Log S), and BBB permeability (predicted CNS−).
  • Compare with in vivo PK studies (rodent models): Half-life ~2–3 hours, hepatic clearance via CYP3A4 .

Methodological Notes

  • Contradiction Management : Conflicting bioactivity reports (e.g., histamine modulation vs. anti-apoptotic effects) require orthogonal assays (e.g., H1 receptor binding vs. caspase-3/7 activity) .
  • Data Reproducibility : Standardize synthetic protocols (e.g., inert atmosphere, anhydrous solvents) and share raw crystallographic data (CIF files) via repositories like CCDC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.